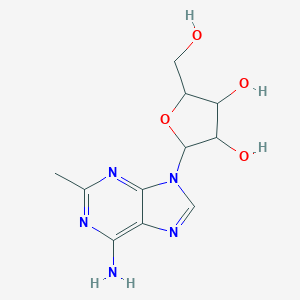

2-Methyladenosine

Descripción general

Descripción

2-Methyladenosine is a modified nucleoside derived from adenosine, where a methyl group is attached to the 2’ position of the ribose sugar. This modification is commonly found in various types of RNA, including transfer RNA and ribosomal RNA. The presence of the methyl group can influence the structure and function of RNA molecules, playing a crucial role in the regulation of gene expression and the stability of RNA.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methyladenosine can be synthesized through the methylation of adenosine. One common method involves treating adenosine with methyl iodide in an anhydrous alkaline medium at 0°C for 4 hours. This reaction primarily yields monomethylated adenosine at either the 2’-O or 3’-O position, with a preference for the 2’-O position . The monomethylated adenosine is then isolated using silica gel column chromatography, and the pure 2’-O-methyladenosine is separated by crystallization in ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyladenosine undergoes various chemical reactions, including:

Methylation: The addition of a methyl group to the 2’ position of adenosine.

Oxidation: Oxidative reactions can modify the methyl group or the adenine base.

Substitution: Substitution reactions can occur at the adenine base or the ribose sugar.

Common Reagents and Conditions:

Methylation: Methyl iodide in an anhydrous alkaline medium.

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Methylation: 2’-O-methyladenosine.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted adenosine derivatives.

Aplicaciones Científicas De Investigación

Role in RNA Processing and Function

2-Methyladenosine is known to significantly influence RNA processing, including splicing, stability, and translation. Its modification contributes to the regulation of gene expression and the response to cellular stress. Research indicates that m2A modifications are involved in various cellular processes, making them potential targets for therapeutic interventions.

Oncogenesis and Tumor Progression

Recent studies have highlighted the role of m2A in cancer biology. Methylation modifications, including m6A and m2A, are implicated in tumorigenesis and metastasis. For instance, alterations in methylation patterns can affect the expression of oncogenes and tumor suppressor genes, thereby influencing cancer progression and patient prognosis .

- Case Study: Cervical Cancer

Therapeutic Potential

The dynamic nature of RNA methylation presents opportunities for developing novel cancer therapies. By manipulating methyltransferases or demethylases that regulate m2A levels, researchers aim to restore normal RNA function and inhibit cancer cell proliferation .

Selective Activity Against Mycobacterium tuberculosis

Research has demonstrated that this compound exhibits selective activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis (TB). The compound has been identified as a potential lead molecule for developing new anti-TB drugs. Its ability to inhibit orotate phosphoribosyltransferase (OPRT) in MTB is particularly noteworthy, as this enzyme is crucial for nucleotide metabolism within the bacterium .

- Mechanism of Action

Detection Techniques

Innovative techniques have been developed to study m2A modifications in RNA. For example, immunoprecipitation methods using specific antibodies against m2A have facilitated the analysis of its distribution and functional impact on RNA molecules . High-throughput sequencing technologies are also being employed to quantify m2A levels across different tissues and conditions.

Summary of Findings

The applications of this compound span various fields within biomedical research:

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Cancer Research | Involvement in oncogenesis; elevated levels linked to tumor progression | Targeting methylation pathways for therapy |

| Tuberculosis Treatment | Selective inhibition of MTB through OPRT inhibition | Development of novel anti-TB drugs |

| RNA Processing | Critical role in RNA stability, splicing, and translation | Insights into gene regulation mechanisms |

Mecanismo De Acción

The mechanism of action of 2-Methyladenosine involves its incorporation into RNA molecules, where it can influence RNA structure and function. The methyl group at the 2’ position can affect the folding and stability of RNA, as well as its interactions with proteins and other molecules. This modification can regulate various aspects of RNA metabolism, including splicing, translation, and degradation .

Comparación Con Compuestos Similares

N6-Methyladenosine: Another methylated form of adenosine, where the methyl group is attached to the nitrogen at the 6th position of the adenine base.

N1-Methyladenosine: Methylation occurs at the nitrogen at the 1st position of the adenine base.

2’-O-Methylguanosine: A similar modification where the methyl group is attached to the 2’ position of guanosine.

Uniqueness: 2-Methyladenosine is unique due to its specific methylation at the 2’ position of the ribose sugar, which can significantly influence RNA structure and function. This modification is distinct from other methylated nucleosides, which may have methyl groups attached to different positions on the adenine base or other nucleosides .

Actividad Biológica

2-Methyladenosine (m²A) is a methylated derivative of adenosine that has garnered attention for its diverse biological activities, particularly in the context of RNA biology and potential therapeutic applications. This article synthesizes findings from recent research to provide a comprehensive overview of the biological activity of m²A, including its mechanisms of action, implications in disease, and potential as a therapeutic agent.

Overview of this compound

This compound is characterized by the addition of a methyl group at the 2-position of the adenosine molecule. This modification can influence various biological processes, particularly in RNA metabolism and translation. The presence of m²A has been documented in different organisms, including plants and mammals, indicating its evolutionary conservation and functional significance.

Role in tRNA and Protein Translation

Recent studies have highlighted the role of m²A in enhancing protein translation through its incorporation into tRNA. Specifically, m²A at position 37 (m²A37) in tRNA has been shown to promote a relaxed conformation, facilitating the decoding of codons during translation. This modification enhances translation efficiency in both chloroplasts and cytosol by improving the interaction between tRNA and ribosomes .

Key Findings:

- Modification Sites : Six chloroplast tRNAs and two cytosolic tRNAs have been identified with m²A modifications.

- Translation Efficiency : Ribosome footprinting sequencing indicates that m²A37 modifications significantly enhance translation efficiency by decoding tandem m²A-tRNA-dependent codons .

Antimycobacterial Activity

This compound has demonstrated selective activity against Mycobacterium tuberculosis (MTB). Studies indicate that m²A inhibits protein and DNA synthesis rather than RNA synthesis, suggesting a unique mechanism of action that could be leveraged for therapeutic purposes against tuberculosis .

Efficacy Data:

- Half Maximal Effective Concentration (EC₅₀) : In non-replicating persistence models, m²A exhibited low micromolar activity with EC₅₀ values around 1.7 to 4.0 μM .

Cancer Research

Methylation modifications, including m²A, have been implicated in cancer biology. Research indicates that alterations in methylation patterns can influence RNA metabolism, contributing to oncogenesis and cancer progression. The dynamic regulation of methyladenosine modifications has opened avenues for potential cancer therapies targeting these pathways .

Clinical Relevance:

- Therapeutic Potential : Methylation changes are being explored as biomarkers for cancer diagnosis and prognosis. Additionally, targeting methyltransferases involved in these modifications may provide new strategies for cancer treatment.

Comparative Analysis of Methyladenosine Modifications

| Modification Type | Key Functions | Disease Implications |

|---|---|---|

| m6A | Regulates RNA stability and splicing | Cancer progression |

| m1A | Affects translation efficiency | Potential role in neurodegeneration |

| m²A | Enhances protein translation | Antimycobacterial activity |

Propiedades

IUPAC Name |

2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZWKGWOBPJWMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937052 | |

| Record name | 2-Methyl-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16526-56-0 | |

| Record name | 2-Methyladenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.